

Spectroscopic Profile of 7-Methoxy-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxy-2-tetralone

Cat. No.: B1200426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **7-Methoxy-2-tetralone**, a key intermediate in organic synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the available spectroscopic data for **7-Methoxy-2-tetralone**, organized for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry analysis of **7-Methoxy-2-tetralone**, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a molecular ion peak and characteristic fragmentation patterns. The key mass-to-charge ratios (m/z) are summarized below.

m/z	Relative Intensity	Proposed Fragment
176	High	$[M]^+$ (Molecular Ion)
134	High	$[M - C_2H_4O]^+$
91	Medium	$[C_7H_7]^+$ (Tropylium ion)

Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data for **7-Methoxy-2-tetralone** is not readily available in tabulated public sources. However, spectral data exists in specialized databases.[\[1\]](#)[\[2\]](#) For reference and comparative purposes, the following tables provide predicted chemical shifts and general ranges based on the analysis of similar tetralone structures.

^1H NMR (Proton NMR)

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-1, H-3	2.5 - 3.0	m	4H
H-4	3.5 - 3.6	s	2H
OCH ₃	~3.8	s	3H
H-8	~6.6	d	1H
H-6	~6.7	dd	1H
H-5	~7.0	d	1H

^{13}C NMR (Carbon NMR)

Carbon	Predicted Chemical Shift (ppm)
C=O (C-2)	> 200
C-7 (C-OCH ₃)	~158
C-8a	~138
C-4a	~126
C-5	~130
C-6	~113
C-8	~112
OCH ₃	~55
C-1, C-3	30 - 45
C-4	~40

Infrared (IR) Spectroscopy

The IR spectrum of **7-Methoxy-2-tetralone** exhibits characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not publicly available, the expected absorption regions are presented below.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2950	C-H (aliphatic)	Stretch
~1715	C=O (ketone)	Stretch
~1610, ~1500	C=C (aromatic)	Stretch
~1250	C-O (aryl ether)	Asymmetric Stretch
~1030	C-O (aryl ether)	Symmetric Stretch

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available. However, this section provides generalized methodologies for obtaining NMR, IR, and MS data for a compound like **7-Methoxy-2-tetralone**.

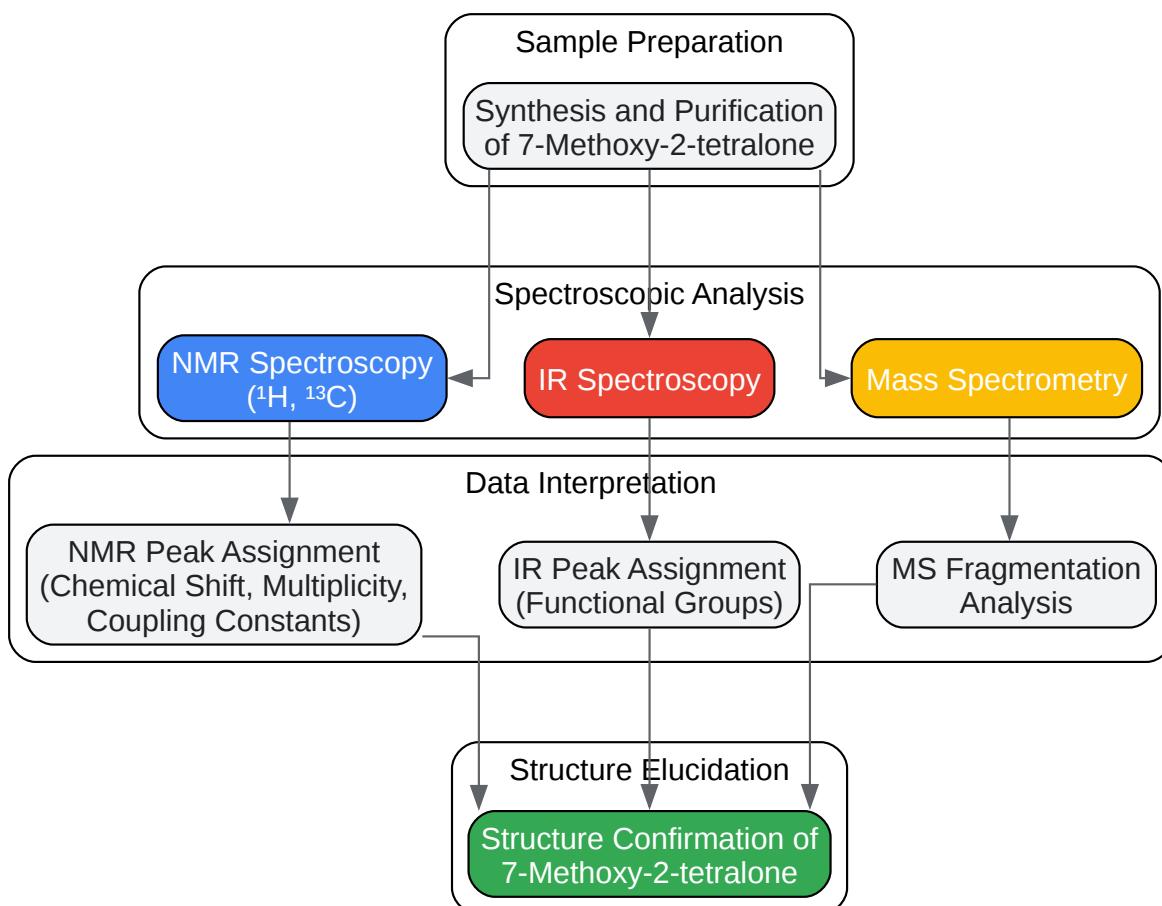
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Methoxy-2-tetralone** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR) (for solids): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A

background spectrum of the empty sample compartment or clean ATR crystal should be recorded and subtracted from the sample spectrum.


- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile and thermally stable compound like **7-Methoxy-2-tetralone**, Gas Chromatography (GC) is a suitable method for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **7-Methoxy-2-tetralone**.

[Click to download full resolution via product page](#)

A general workflow for the spectroscopic characterization of **7-Methoxy-2-tetralone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-2-tetralone | C11H12O2 | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxy-2-tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200426#7-methoxy-2-tetralone-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com